Cas no 173306-82-6 (Boc-DL-propargylglycine Methyl Ester)

Boc-DL-propargylglycine Methyl Ester is a protected amino acid derivative featuring a propargyl side chain and a Boc (tert-butoxycarbonyl) protecting group on the amine functionality, with the carboxyl group esterified as a methyl ester. This compound is particularly useful in peptide synthesis and click chemistry applications due to its alkyne moiety, which enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The Boc group provides selective deprotection under mild acidic conditions, while the methyl ester offers stability during solid-phase peptide synthesis. Its versatility makes it valuable for introducing propargylglycine residues into peptides or biomolecules for further functionalization or labeling.
Boc-DL-propargylglycine Methyl Ester structure
173306-82-6 structure
Product Name:Boc-DL-propargylglycine Methyl Ester
CAS No:173306-82-6
MF:C11H17NO4
MW:227.2569835186
MDL:MFCD06656753
CID:111574
PubChem ID:10537281
Update Time:2025-06-23

Boc-DL-propargylglycine Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
    • 2-TERT-BUTOXYCARBONYLAMINO-PENT-4-YNOIC ACID METHYL ESTER
    • 4-Pentynoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
    • methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate
    • 2-TERT-BUTOXYCARBONYLAMINO-PENT-4-YNOIC ACID METHYL ESTER(WXG02669)
    • Methyl (S)-2-(Boc-amino)-4-pentynoate
    • AB88374
    • AT23613
    • SCHEMBL938241
    • FS-6111
    • AB89019
    • Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate
    • 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
    • QPMUXIIQQHTMKO-UHFFFAOYSA-N
    • SY253173
    • N-Boc-Propargylglycine methyl ester
    • AKOS022181904
    • methyl 2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoate
    • 173306-82-6
    • (S)-2-(Boc-amino)-4-pentynoic acid methyl ester
    • MFCD06656753
    • METHYL 2-(BOC-AMINO)-4-PENTYNOATE
    • EN300-248580
    • methyl 2-[(tert-butoxycarbonyl)amino]-4-pentynoate
    • DTXSID70441441
    • Methyl2-((tert-butoxycarbonyl)amino)pent-4-ynoate
    • methyl 2-[((1,1-dimethylethoxy)carbonyl)amino]-4-pentynoate
    • methyl 2-[((1,1-dimethylethoxy) carbonyl)amino]-4-pentynoate
    • DB-309007
    • Boc-DL-propargylglycine Methyl Ester
    • MDL: MFCD06656753
    • Inchi: 1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)
    • InChI Key: QPMUXIIQQHTMKO-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)OC)CC#C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 227.11581
  • Monoisotopic Mass: 227.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.6Ų
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.5

Experimental Properties

  • PSA: 64.63

Boc-DL-propargylglycine Methyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
046641-1g
N-Boc-Propargylglycine methyl ester
173306-82-6 97%
1g
£160.00 2022-03-01
Fluorochem
046641-5g
N-Boc-Propargylglycine methyl ester
173306-82-6 97%
5g
£593.00 2022-03-01
TRC
B646380-25mg
Boc-DL-propargylglycine Methyl Ester
173306-82-6
25mg
$ 70.00 2022-06-07
TRC
B646380-50mg
Boc-DL-propargylglycine Methyl Ester
173306-82-6
50mg
$ 95.00 2022-06-07
TRC
B646380-250mg
Boc-DL-propargylglycine Methyl Ester
173306-82-6
250mg
$ 340.00 2022-06-07
Enamine
EN300-248580-0.05g
methyl 2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoate
173306-82-6 95%
0.05g
$76.0 2024-06-19
Enamine
EN300-248580-0.1g
methyl 2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoate
173306-82-6 95%
0.1g
$113.0 2024-06-19
Enamine
EN300-248580-0.25g
methyl 2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoate
173306-82-6 95%
0.25g
$162.0 2024-06-19
Enamine
EN300-248580-0.5g
methyl 2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoate
173306-82-6 95%
0.5g
$310.0 2024-06-19
Enamine
EN300-248580-1.0g
methyl 2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoate
173306-82-6 95%
1.0g
$414.0 2024-06-19

Boc-DL-propargylglycine Methyl Ester Related Literature

Additional information on Boc-DL-propargylglycine Methyl Ester

Boc-DL-propargylglycine Methyl Ester (CAS No. 173306-82-6): A Versatile Building Block in Chemical Biology and Medicinal Chemistry

Boc-DL-propargylglycine Methyl Ester (CAS No. 173306-82-6) is a valuable reagent in the fields of chemical biology and medicinal chemistry. This compound, also known as tert-Butyloxycarbonyl-DL-propargylglycine methyl ester, is characterized by its unique combination of a Boc protecting group, a propargylglycine backbone, and a methyl ester functionality. These features make it an attractive building block for the synthesis of complex molecules, particularly in the development of bioactive compounds and therapeutic agents.

The Boc (tert-butyloxycarbonyl) protecting group is widely used in organic synthesis to temporarily block the reactivity of amino groups. This allows for selective functionalization at other sites of the molecule, which is crucial for the stepwise construction of complex structures. The propargylglycine backbone, on the other hand, introduces a versatile alkyne moiety that can participate in a variety of chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions are highly efficient and have found extensive applications in bioconjugation and materials science.

The methyl ester functionality further enhances the synthetic utility of Boc-DL-propargylglycine Methyl Ester by providing an additional handle for chemical modification. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form amides or esters. This flexibility makes Boc-DL-propargylglycine Methyl Ester a valuable intermediate in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Recent advancements in chemical biology have highlighted the importance of Boc-DL-propargylglycine Methyl Ester in the development of novel therapeutic agents. For example, researchers have utilized this compound to synthesize peptidomimetics that mimic the structure and function of natural peptides but exhibit improved stability and pharmacokinetic properties. These peptidomimetics have shown promise in various therapeutic areas, including cancer therapy, anti-inflammatory treatments, and antiviral agents.

In addition to its applications in drug discovery, Boc-DL-propargylglycine Methyl Ester has also been employed in the design of probes for studying protein-protein interactions and post-translational modifications. The alkyne moiety can be used to attach fluorescent or biotin tags to proteins via "click" chemistry, enabling researchers to visualize and quantify these interactions with high precision. This approach has been instrumental in elucidating the mechanisms underlying various biological processes and diseases.

Another area where Boc-DL-propargylglycine Methyl Ester has shown significant potential is in the development of nanomaterials for drug delivery. By incorporating this compound into polymer-based nanoparticles or hydrogels, researchers can create delivery systems that are both biocompatible and responsive to specific stimuli. For instance, pH-sensitive nanoparticles containing Boc-DL-propargylglycine Methyl Ester have been designed to release their cargo only in acidic environments, such as those found in tumor tissues. This targeted delivery approach can enhance the efficacy and reduce the side effects of therapeutic agents.

The versatility of Boc-DL-propargylglycine Methyl Ester extends beyond its use as a synthetic intermediate. It has also been explored as a ligand for metal complexes with catalytic activity. The alkyne moiety can coordinate with transition metals to form stable complexes that exhibit high catalytic efficiency in various organic transformations. These metal complexes have found applications in asymmetric synthesis, polymerization reactions, and other catalytic processes.

In conclusion, Boc-DL-propargylglycine Methyl Ester (CAS No. 173306-82-6) is a multifaceted compound with broad applications in chemical biology and medicinal chemistry. Its unique combination of functional groups makes it an indispensable tool for the synthesis of bioactive molecules, probes for biological studies, nanomaterials for drug delivery, and ligands for catalytic systems. As research continues to advance in these fields, the importance of Boc-DL-propargylglycine Methyl Ester is likely to grow, driving further innovation and discovery.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.